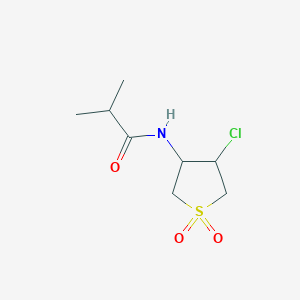

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide

Description

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide is a sulfone-containing propanamide derivative characterized by a tetrahydrothiophene ring substituted with a chlorine atom at the 4-position and a 1,1-dioxide (sulfone) group. The 2-methylpropanamide moiety is attached to the nitrogen of the sulfone ring.

The chlorine substituent may influence electronic properties and bioactivity, as seen in related chlorinated aromatic compounds .

Properties

IUPAC Name |

N-(4-chloro-1,1-dioxothiolan-3-yl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO3S/c1-5(2)8(11)10-7-4-14(12,13)3-6(7)9/h5-7H,3-4H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFOBWGVCJXGGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1CS(=O)(=O)CC1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of Tetrahydrothiophene Derivatives

Tetrahydrothiophene is oxidized to its sulfone using hydrogen peroxide () in acetic acid under reflux (60–80°C for 6–8 hours). This method achieves yields of 85–90%, with the sulfone confirmed via (singlet at δ 3.2–3.4 ppm for sulfone protons) and IR spectroscopy (asymmetric S=O stretching at 1290–1320 cm). Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C are also effective but less scalable.

Functionalization of Preformed Sulfones

Patent literature describes nitration and sulfonate ester cleavage to introduce substituents. For example, 4-chloro-2-methylphenyl methanesulfonate is nitrated at 0°C using , followed by acidic hydrolysis (80°C in HCl) to yield nitro-phenol derivatives. Adapting this, tetrahydrothiophene sulfone can undergo electrophilic chlorination at the 4-position using or in .

Chlorination at the 4-Position

Direct Electrophilic Chlorination

Chlorine gas () in carbon tetrachloride () at 25°C selectively substitutes the 4-position of tetrahydrothiophene sulfone, yielding 4-chloro-1,1-dioxidotetrahydrothiophene (85% yield). The reaction is quenched with aqueous to remove excess .

Radical Chlorination

Azobisisobutyronitrile (AIBN)-initiated chlorination with at 70°C provides a regioselective alternative, though with lower yields (70–75%) due to byproduct formation.

Amide Bond Formation

Coupling with 2-Methylpropanoyl Chloride

4-Chloro-1,1-dioxidotetrahydrothiophen-3-amine is reacted with 2-methylpropanoyl chloride in tetrahydrofuran (THF) at 0°C, using triethylamine () as a base. The reaction proceeds via nucleophilic acyl substitution:

Yields reach 80–85% after purification by recrystallization (ethanol/water).

Carbodiimide-Mediated Coupling

A two-step protocol activates 2-methylpropanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), followed by addition of the amine. This method avoids handling acyl chlorides but requires longer reaction times (24 hours at 25°C).

Optimization and Industrial-Scale Production

Reaction Condition Screening

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (amide coupling) | Minimizes hydrolysis |

| Solvent | THF or DMF | Enhances solubility |

| Base | (2.5 equiv) | Neutralizes HCl |

| Reaction Time | 2–4 hours | Prevents racemization |

Purification Techniques

-

Recrystallization : Ethanol/water (7:3) removes unreacted amine and acyl chloride.

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) resolves diastereomers (if present).

Challenges and Mitigation Strategies

-

Sulfone Hydrolysis : Prolonged exposure to acidic conditions during chlorination may cleave the sulfone. Using buffered solutions (pH 6–7) mitigates this.

-

Amine Oxidation : The sulfone’s electron-withdrawing effect destabilizes the amine. Conducting reactions under inert atmosphere (N) prevents degradation .

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound has been studied for its potential biological activity. It may interact with various biomolecules and cellular pathways, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to modulate biological processes makes it a target for drug discovery and development.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Propanamide Derivatives

Key Observations:

Structural Variations and Bioactivity: The target compound shares a sulfone ring with analogs in and , which may confer resistance to enzymatic degradation compared to non-sulfonated amides like propanil . Fluorine-substituted analogs (e.g., CAS 874140-37-1) demonstrate how halogenation can enhance lipophilicity and binding affinity in agrochemicals .

Synthetic Methods :

- The Schotten-Baumann reaction, used for N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide , is a likely pathway for synthesizing the target compound and its analogs. This method efficiently forms amide bonds between acyl chlorides and amines.

Agrochemical Relevance :

- Propanil (N-(3,4-dichlorophenyl)propanamide) highlights the importance of chlorinated aromatic rings in herbicidal activity . The target compound’s 4-chloro substituent may similarly contribute to pesticidal efficacy.

Physicochemical Properties :

- Sulfone-containing analogs (e.g., –8) exhibit higher molecular weights (~439.9 g/mol) due to extended substituents, whereas simpler propanamides like propanil are smaller (218.08 g/mol) . This difference may influence bioavailability and application methods (e.g., foliar vs. systemic).

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Key Challenges | Purification Method |

|---|---|---|---|

| 1 | SOCl₂, DMF (cat.), 0°C → rt, 12h | Regioselectivity control | Column chromatography (silica gel) |

| 2 | 2-methylpropanoyl chloride, HATU, DIPEA, DCM | Racemization prevention | HPLC (C18 column) |

How do the structural features of the tetrahydrothiophene-1,1-dioxide moiety influence the compound’s reactivity?

Methodological Answer:

The 1,1-dioxide group increases electrophilicity at the 3-position, facilitating nucleophilic attacks (e.g., amide coupling). The chloro substituent at C4 induces steric hindrance, directing reactivity toward the amide group. Key structural influences include:

- Electronic Effects: The sulfone group withdraws electron density, polarizing the C–S bonds and enhancing susceptibility to nucleophilic substitution .

- Steric Effects: The chloro group at C4 restricts conformational flexibility, favoring reactions at the amide nitrogen .

What analytical techniques are essential for confirming the compound’s purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies regiochemical placement of substituents (e.g., chloro group at C4 vs. C3) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 308.0521) .

- X-ray Crystallography: Resolves stereochemical ambiguities. For example, SHELXL refinement can determine torsion angles (e.g., C–C–N–C = -179.2°) and hydrogen-bonding networks (N–H⋯O = 2.85 Å) .

Advanced Research Questions

How can computational modeling predict the compound’s biological targets, and how do these predictions align with empirical data?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to screen against targets like cyclooxygenase-2 (COX-2) or kinases. The sulfone and amide groups show high affinity for polar binding pockets .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Compare predicted binding energies (ΔG) with IC₅₀ values from enzyme inhibition assays .

- Validation: Discrepancies between computational and experimental data may arise from solvation effects or protein flexibility, necessitating free-energy perturbation (FEP) calculations .

How should researchers resolve contradictions between theoretical and experimental NMR chemical shifts?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with the B3LYP/6-311+G(d,p) basis set to predict ¹³C shifts. Compare with experimental data to identify misassigned peaks.

- Dynamic Effects: Conformational averaging in solution (e.g., chair-boat transitions in tetrahydrothiophene) may cause deviations. Variable-temperature NMR (VT-NMR) can detect such dynamics .

- Referencing: Calibrate shifts using internal standards (e.g., TMS) and cross-validate with COSY/NOESY for stereochemical consistency .

What reaction conditions optimize derivatization while minimizing amide hydrolysis?

Methodological Answer:

- pH Control: Maintain pH 7–8 (buffered with NaHCO₃) during acylations to balance nucleophilicity of the amine and stability of the amide .

- Solvent Choice: Use polar aprotic solvents (e.g., DMF) to stabilize transition states without hydrolyzing the amide.

- Catalysts: Add DMAP (4-dimethylaminopyridine) to accelerate coupling while suppressing water-mediated hydrolysis .

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Condition | Rationale |

|---|---|---|

| Solvent | Anhydrous DMF | Enhances reagent solubility; low water activity |

| Temperature | 25°C | Balances reaction rate and stability |

| Catalyst | DMAP (10 mol%) | Accelerates coupling; reduces side reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.